molecular formula C14H18BNO2 B1587316 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile CAS No. 325141-71-7

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Cat. No. B1587316
CAS RN: 325141-71-7
M. Wt: 243.11 g/mol
InChI Key: FIARMBRSPSECPP-UHFFFAOYSA-N
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Description

“2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile” is a chemical compound. It is a derivative of boronic esters, which are widely used in organic synthesis, catalysis, and crystal engineering . The compound contains a phenylboronic ester group, which is an important intermediate in various biological and chemical applications .


Synthesis Analysis

The synthesis of such compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene”, are as follows: Molecular Weight: 204.07, Density: 0.99±0.1 g/cm3 (Predicted), Melting Point: 27-31°C (lit.), Boiling Point: 130°C/20mmHg (lit.), Flash Point: 225°F, Vapor Pressure: 0.00586mmHg at 25°C, Refractive Index: 1.49 .

Scientific Research Applications

Molecular Structure Analysis

This compound has been used in the study of molecular structures determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

Synthesis of Derivatives

Phenylboronic ester derivatives of this compound have been synthesized and their single crystals grown from hexane and petroleum ether . Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .

Fluorescence Probes

The compound has been used in the design and synthesis of hydrogen peroxide response AIE fluorescence probes based on imidazo . The probe enables the long-term tracing of H2O2 in living cells .

Organic Synthesis

It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Boron Neutron Capture Therapy

Arylboronic acids, including this compound, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Suzuki Reaction

Arylboronic acid is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .

Borylation

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration

This compound can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

properties

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIARMBRSPSECPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397058
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

CAS RN

325141-71-7
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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